3-Bromo-5-(oxetan-3-yloxy)pyridine
Description
3-Bromo-5-(oxetan-3-yloxy)pyridine is a brominated pyridine derivative featuring an oxetane ring linked via an ether group at the 5-position. This compound is of significant interest in medicinal chemistry due to the oxetane moiety’s ability to enhance solubility, metabolic stability, and bioavailability in drug candidates .
Properties
Molecular Formula |
C8H8BrNO2 |
|---|---|
Molecular Weight |
230.06 g/mol |
IUPAC Name |
3-bromo-5-(oxetan-3-yloxy)pyridine |
InChI |
InChI=1S/C8H8BrNO2/c9-6-1-7(3-10-2-6)12-8-4-11-5-8/h1-3,8H,4-5H2 |
InChI Key |
MBOUWEOKJVZSTK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)OC2=CC(=CN=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(oxetan-3-yloxy)pyridine typically involves the bromination of 5-(oxetan-3-yloxy)pyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(oxetan-3-yloxy)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and other palladium-catalyzed coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate (K3PO4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Bromo-5-(oxetan-3-yloxy)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(oxetan-3-yloxy)pyridine depends on its specific applicationThese interactions can lead to the formation of covalent bonds or non-covalent interactions, affecting the activity of enzymes, receptors, or other biomolecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of 3-Bromo-5-(oxetan-3-yloxy)pyridine, highlighting structural variations, physicochemical properties, and applications:
Key Insights:
Substituent Effects on Reactivity :
- The oxetane group in this compound introduces steric and electronic effects distinct from bulkier groups like tetrahydropyran (oxane) or aromatic substituents. For example, oxetane’s strained three-membered ring enhances metabolic stability compared to linear ethers (e.g., ethoxy) .
- Boronic ester derivatives (e.g., pinacol boronate) enable efficient cross-coupling reactions, making them versatile intermediates in synthesizing biaryl structures for drug candidates .
Biological Activity: Fluorinated analogs like 3-Bromo-5-(4-fluorophenoxy)pyridine exhibit enhanced binding affinity in antiviral and anticancer studies due to fluorine’s electronegativity and lipophilicity . Pyridine-oxy derivatives (e.g., 3-Bromo-5-(pyridin-3-yloxy)pyridine) are explored as ligands for neurotransmitter receptors, leveraging their ability to mimic natural substrates .
Physical Properties :
- Linear substituents (e.g., ethoxy) reduce molecular weight and polarity compared to cyclic ethers, impacting solubility and bioavailability .
- Boronic esters exhibit higher molecular weights and are typically used in solid-phase synthesis or as cross-coupling partners .
Applications: Oxetane-containing compounds are prioritized in CNS drug discovery due to their blood-brain barrier permeability . Fluorophenoxy and pyridyloxy derivatives are common in antiviral and antibacterial research .
Research Findings and Case Studies
- Synthetic Utility: A study on 3-bromo-5-(2,5-difluorophenyl)pyridine demonstrated its utility in synthesizing nonlinear optical materials and bioactive molecules via computational and experimental methods .
- Medicinal Chemistry : The oxetane moiety in analogs has been shown to improve metabolic stability in mGluR5 modulators and cholinergic drugs, as seen in related compounds like 3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine .
- Material Science : Boronic ester derivatives are employed in organic electroluminescent devices due to their electronic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
